molecular formula C6H6N4O4 B188557 6-Methyl-3,5-dinitropyridin-2-amine CAS No. 25864-34-0

6-Methyl-3,5-dinitropyridin-2-amine

Cat. No. B188557
CAS RN: 25864-34-0
M. Wt: 198.14 g/mol
InChI Key: KWYALJWSYDOZON-UHFFFAOYSA-N
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Description

6-Methyl-3,5-dinitropyridin-2-amine, also known as nitroaminopyridine (NAP), is a nitroaromatic compound with a molecular formula of C6H6N4O4 . It is a yellow crystalline solid, insoluble in water but soluble in most organic solvents .


Synthesis Analysis

The synthesis of 2-substituted 3,5-dinitropyridines like 6-Methyl-3,5-dinitropyridin-2-amine has been studied. The reaction results in the addition of one or two equivalents of 1,3-dipole to the pyridine ring, depending on the nature of the substituent .


Molecular Structure Analysis

The molecular structure of 6-Methyl-3,5-dinitropyridin-2-amine is represented by the formula C6H6N4O4 . The InChI representation of the molecule is InChI=1/C6H6N4O4/c1-3-4(9(11)12)2-5(10(13)14)6(7)8-3/h2H,1H3,(H2,7,8) .


Chemical Reactions Analysis

The chemical reactions of 2-substituted 3,5-dinitropyridines have been studied. The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Physical And Chemical Properties Analysis

6-Methyl-3,5-dinitropyridin-2-amine has a molar mass of 198.14 g/mol and a density of 1.586g/cm³ . It has a boiling point of 396.6°C at 760 mmHg and a flash point of 193.7°C . The vapor pressure of the compound is 1.69E-06mmHg at 25°C .

Scientific Research Applications

Application in Organic Chemistry

  • Field : Organic Chemistry
  • Summary : 6-Methyl-3,5-dinitropyridin-2-amine is used in the dearomative (3+2) cycloaddition of 2-substituted 3,5-dinitropyridines and N-methyl azomethine ylide . This reaction results in the addition of one or two equivalents of 1,3-dipole to the pyridine ring .
  • Methods : The 1,3-dipolar cycloaddition of various 2-substituted 3,5-dinitropyridines and unstabilized N-methyl azomethine ylide has been studied . Depending on the nature of the substituent, the reaction results in the addition of one or two equivalents of 1,3-dipole to the pyridine ring .
  • Results : This method provides a convenient way for the synthesis of differently substituted heterocyclic systems containing one or two pyrrolidine fragments fused with a pyridine ring .

Application in Biothiol Detection

  • Field : Biochemistry
  • Summary : A 3,5-dinitropyridin-2yl substituted naphthalimide-based fluorescent probe was developed for the sensitive and selective detection of biothiols .
  • Methods : The fluorescence of the probe was quenched by the electron-withdrawing 3,5-dinitropyridin-2-yl group via the photoinduced electron transfer process, and turned on by biothiol-triggered nucleophilic aromatic substitution .
  • Results : The probe shows a satisfactory response time of 30 minutes with low detection limits (Cys: 0.32 μM; Hcy: 0.88 μM; GSH: 0.46 μM) . The probe was successfully utilized to detect endogenous and exogenous biothiols in HeLa cells .

Application in Electronics and Materials Science

  • Field : Electronics and Materials Science
  • Summary : 6-Methyl-3,5-dinitropyridin-2-amine is used as a dopant in organic field-effect transistors and as a precursor for the synthesis of nitrogen-containing heterocycles.
  • Methods : The specific methods of application in electronics and materials science are not detailed in the source.
  • Results : The specific results or outcomes obtained from these applications are not detailed in the source.

Application in Platelet Inhibition

  • Field : Biomedical Science
  • Summary : 2-Amino-3,5-dinitro-6-methylpyridine, a derivative of 6-Methyl-3,5-dinitropyridin-2-amine, is a platelet inhibitor .
  • Methods : The specific methods of application in platelet inhibition are not detailed in the source .
  • Results : The specific results or outcomes obtained from this application are not detailed in the source .

Application in Synthesis of Nitropyrimidinones

  • Field : Organic Chemistry
  • Summary : 6-Methyl-3,5-dinitropyridin-2-amine is used in the synthesis of nitropyrimidinones, which are synthetic equivalents of unstable nitromalonaldehyde and diformylamine .
  • Methods : The preparation of nitropyrimidinones is achieved in a few steps from commercially available reagents . The reaction of 1-methyl-5-nitropyrimidin-2 (1 H )-one with bidentate ions leads to the formation of polyfunctionalized systems .
  • Results : This method provides a convenient way for the synthesis of nitropyrimidinones .

Application in NMR, HPLC, LC-MS, UPLC

  • Field : Analytical Chemistry
  • Summary : 6-Methyl-3,5-dinitropyridin-2-amine is used in various analytical techniques such as NMR, HPLC, LC-MS, and UPLC .
  • Methods : The specific methods of application in these analytical techniques are not detailed in the source .
  • Results : The specific results or outcomes obtained from these applications are not detailed in the source .

Safety And Hazards

6-Methyl-3,5-dinitropyridin-2-amine is labeled with the hazard symbol Xi, indicating that it is an irritant .

properties

IUPAC Name

6-methyl-3,5-dinitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O4/c1-3-4(9(11)12)2-5(10(13)14)6(7)8-3/h2H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYALJWSYDOZON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20301268
Record name 6-Methyl-3,5-dinitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20301268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-3,5-dinitropyridin-2-amine

CAS RN

25864-34-0
Record name 25864-34-0
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Record name 6-Methyl-3,5-dinitropyridin-2-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINO-3,5-DINITRO-6-METHYLPYRIDINE
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Synthesis routes and methods I

Procedure details

To a stirred solution of 2-amino-3-nitro-6-methylpyridine (8.5 g, 55 mmol) in conc. H2SO4 (100 mL) at 0° C. was added HNO3 (2.74 mL, d=1.49, 58.3 mmol) dropwise over 10 min. The mixture was warmed to r.t. for 30 min then heated to 50° C. for 90 min. The reaction mixture was cooled and poured into 200 g of ice. The resulting percipitate was filtered and air dried to give 2-amino-3,5-dinitro-6-methylpyridine as a yellow solid.
Quantity
8.5 g
Type
reactant
Reaction Step One
Name
Quantity
2.74 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

8.5 g of this mixture of 2-amino-6-methyl-3-nitropyridine and 2-amino-6-methyl-5-nitropyridine was dissolved in H2SO4 (100 mL) at 0° C. and HNO3 (2.74 mL, d=1.49) was added drop-wise over 10 min. After complete addition, the mixture was warmed to 50° C. for 90 min., cooled, then poured onto 200 g of ice. The residue was collected by filtration and washed with cold H2O (2×50 mL) to give 2-amino-6-methyl-3,5-dinitropyridine as a yellow solid.
[Compound]
Name
mixture
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
2.74 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Three

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